1-Stearoyl-sn-Glycerin

Übersicht

Beschreibung

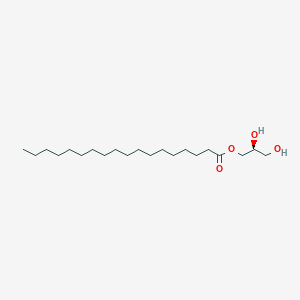

1-Stearoyl-sn-glycerol: is a monoacylglycerol, a type of glyceride consisting of a single fatty acid chain attached to a glycerol molecule. . This compound is found naturally in various biological systems and has significant roles in metabolic processes.

Wissenschaftliche Forschungsanwendungen

1-Stearoyl-sn-Glycerin hat vielfältige Anwendungen in der wissenschaftlichen Forschung:

Chemie: Als Modellverbindung zur Untersuchung von Veresterungs- und Umesterungsreaktionen verwendet.

Biologie: Untersucht auf seine Rolle im Lipidstoffwechsel und in Signalwegen.

5. Wirkmechanismus

This compound entfaltet seine Wirkung durch verschiedene Mechanismen:

Hemmung der Histon-Deacetylase 3 (HDAC3): Dies führt zu einer erhöhten Acetylierung von Histonen, beeinflusst die Genexpression und fördert die Apoptose in Krebszellen.

Hemmung des Signaltransduktors und Aktivators der Transkription 3 (STAT3): Dies reduziert die Phosphorylierung und Aktivität von STAT3, was zu einer verringerten Expression von Überlebensgenen und einer Induktion der Apoptose führt.

Aktivierung der Proteinkinase C (PKC): Dieses Enzym spielt eine entscheidende Rolle beim Zellwachstum, der Differenzierung und der Apoptose.

Wirkmechanismus

Target of Action

1-Stearoyl-sn-glycerol, also known as 1-Stearoyl-2-arachidonoyl-sn-glycerol (SAG), is a diacyl glycerol (DAG) that primarily targets Protein Kinase C (PKC) . PKC is a family of protein kinases that play crucial roles in several cellular processes, including cell growth, development, survival, apoptosis, carcinogenesis, and metastasis .

Mode of Action

1-Stearoyl-sn-glycerol allosterically activates PKC . Allosteric activation refers to the regulation of an enzyme or protein’s activity due to the binding of an effector molecule at a site other than the protein’s active site. In addition to PKC, 1-Stearoyl-sn-glycerol also activates transient receptor potential channels 3 and 6, which regulate the intracellular free calcium levels .

Biochemical Pathways

The activation of PKC by 1-Stearoyl-sn-glycerol can affect various biochemical pathways. PKC is involved in multiple signaling pathways that control cell growth, survival, and apoptosis . The activation of transient receptor potential channels by 1-Stearoyl-sn-glycerol can also influence calcium signaling pathways .

Result of Action

The activation of PKC and transient receptor potential channels by 1-Stearoyl-sn-glycerol can lead to various molecular and cellular effects. These include changes in cell growth, development, survival, apoptosis, carcinogenesis, and metastasis . The exact effects can vary depending on the specific cellular context and the other signaling pathways that are active in the cell.

Zukünftige Richtungen

Biochemische Analyse

Biochemical Properties

1-Stearoyl-sn-glycerol interacts with various enzymes and proteins. It has been found to activate protein kinase C (PKC), a key regulator of signal transduction, cellular regulation, and tumor promotion . It also competitively binds to the Ras activator RasGRP .

Cellular Effects

In cellular processes, 1-Stearoyl-sn-glycerol plays a significant role. It has been shown to induce apoptosis in chronic myelogenous leukemia K562 cells by increasing Annexin V positive and caspase activation . It also influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

At the molecular level, 1-Stearoyl-sn-glycerol exerts its effects through various mechanisms. It enhances histone H3 acetylation but decreases histone deacetylase (HDAC) activity and HDAC3 expression . It also inhibits the phosphorylation of STAT3, its DNA binding activity, and nuclear co-localization of HDAC3 and STAT3 .

Metabolic Pathways

1-Stearoyl-sn-glycerol is involved in several metabolic pathways. It is a key intermediate in lipid metabolism, activating protein kinase C (PKC) and other proteins that affect cell growth, development, survival, apoptosis, carcinogenesis, and metastasis .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: 1-Stearoyl-sn-glycerol can be synthesized through the esterification of glycerol with stearic acid. This reaction typically requires a catalyst, such as sulfuric acid or p-toluenesulfonic acid, and is carried out under reflux conditions to drive the reaction to completion .

Industrial Production Methods: In industrial settings, 1-stearoyl-sn-glycerol is often produced through enzymatic methods using lipases. These enzymes catalyze the esterification of glycerol with stearic acid under mild conditions, offering a more environmentally friendly and efficient production method .

Analyse Chemischer Reaktionen

Arten von Reaktionen: 1-Stearoyl-sn-Glycerin unterliegt verschiedenen chemischen Reaktionen, darunter:

Hydrolyse: Diese Reaktion spaltet die Esterbindung und ergibt Glycerin und Stearinsäure.

Oxidation: Die Verbindung kann oxidiert werden, um Stearinsäure und Glycerinderivate zu bilden.

Umesterung: Diese Reaktion beinhaltet den Austausch der Stearoylgruppe durch eine andere Fettsäuregruppe.

Häufige Reagenzien und Bedingungen:

Hydrolyse: Typischerweise unter Rückflussbedingungen mit wässriger Natriumhydroxid- oder Salzsäure durchgeführt.

Oxidation: Mit Oxidationsmitteln wie Kaliumpermanganat oder Wasserstoffperoxid durchgeführt.

Umesterung: Durch Lipasen oder chemische Katalysatoren wie Natriummethoxid katalysiert.

Hauptprodukte, die gebildet werden:

Hydrolyse: Glycerin und Stearinsäure.

Oxidation: Stearinsäure und Glycerinderivate.

Umesterung: Verschiedene Monoacylglycerine, abhängig von der verwendeten Fettsäure.

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen:

1-Palmitoyl-sn-Glycerin: Ähnliche Struktur, jedoch mit einer Palmitoylgruppe anstelle einer Stearoylgruppe.

1-Oleoyl-sn-Glycerin: Enthält eine Oleoylgruppe, die eine Doppelbindung aufweist, was sie ungesättigt macht.

1-Linoleoyl-sn-Glycerin: Enthält eine Linoleoylgruppe mit zwei Doppelbindungen, was sie mehrfach ungesättigt macht

Einzigartigkeit: 1-Stearoyl-sn-Glycerin ist aufgrund seiner gesättigten Stearoylgruppe einzigartig, die seine physikalischen Eigenschaften und biologischen Aktivitäten beeinflusst. Seine gesättigte Natur macht es stabiler und weniger anfällig für Oxidation im Vergleich zu ungesättigten Monoacylglycerinen .

Eigenschaften

IUPAC Name |

[(2S)-2,3-dihydroxypropyl] octadecanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H42O4/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-21(24)25-19-20(23)18-22/h20,22-23H,2-19H2,1H3/t20-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VBICKXHEKHSIBG-FQEVSTJZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCCCCC(=O)OCC(CO)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCCCCCCCCCCCCC(=O)OC[C@H](CO)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H42O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201309576 | |

| Record name | 1-O-Octadecanoyl-sn-glycerol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201309576 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

358.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | MG(18:0/0:0/0:0) | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0011131 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

22610-61-3 | |

| Record name | 1-O-Octadecanoyl-sn-glycerol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=22610-61-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-O-Octadecanoyl-sn-glycerol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201309576 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | MG(18:0/0:0/0:0) | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0011131 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(3R)-3-[(3R,5S,7S,8R,9S,10S,13R,14S,17R)-3,7-Dihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]butanenitrile](/img/structure/B134655.png)

![5H-Cyclopropa[g]pyrrolizine,hexahydro-(9CI)](/img/structure/B134662.png)

![5-Chloro-2-[(4-chloro-2-hydroxyphenyl)methyl]phenol](/img/structure/B134664.png)

![(5Z)-5-(3-Bromopropylidene)-5,11-dihydro-10H-dibenzo[a,d]cyclohepten-10-ol](/img/structure/B134668.png)

![[2-[(6R,8S,9R,10S,11S,13S,14S,16R,17R)-9-fluoro-6,11,17-trihydroxy-10,13,16-trimethyl-3-oxo-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-17-yl]-2-oxoethyl] acetate](/img/structure/B134672.png)

![[4-(Acetyloxy)-1,3-dioxolan-2-YL]methyl benzoate](/img/structure/B134684.png)